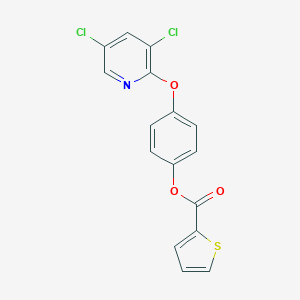
N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide, also known as BPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTP belongs to the class of thiazolidinedione derivatives and has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide is not fully understood. However, it has been suggested that N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide may also inhibit the production of reactive oxygen species (ROS), which play a role in inflammation. N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide's anti-cancer effects may be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade. N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide's anti-diabetic effects may be due to its ability to activate the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In animal models of diabetes, N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide has been shown to improve glucose tolerance and insulin sensitivity. N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide in lab experiments is its ability to inhibit inflammation and oxidative stress. N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide's anti-cancer and anti-diabetic properties also make it a promising compound for further research. However, N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide's mechanism of action is not fully understood, which may limit its potential applications. Additionally, the synthesis of N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide can be time-consuming and may require specialized equipment.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide. One area of research could focus on elucidating N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide's mechanism of action. This could involve studying N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide's interactions with specific proteins and pathways. Another area of research could focus on optimizing the synthesis of N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide to improve its purity and yield. Additionally, further studies could investigate the potential therapeutic applications of N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide in various diseases, including neurodegenerative diseases and inflammatory disorders.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide involves the reaction of 4-bromobenzylamine with ethyl 3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoate in the presence of a base such as potassium carbonate. The resulting intermediate is then hydrolyzed to obtain N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide. The purity of N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide can be further enhanced by recrystallization.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide has also been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide has been studied for its anti-diabetic properties. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propiedades
Fórmula molecular |
C12H11BrN2O3S |
|---|---|
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide |
InChI |
InChI=1S/C12H11BrN2O3S/c13-8-1-3-9(4-2-8)14-10(16)5-6-15-11(17)7-19-12(15)18/h1-4H,5-7H2,(H,14,16) |
Clave InChI |
GPSKSEDNAGNEGI-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)S1)CCC(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
C1C(=O)N(C(=O)S1)CCC(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B246292.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)


![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)